methyl 7-methyl-1H-indole-6-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 7-methyl-1H-indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-9(11(13)14-2)4-3-8-5-6-12-10(7)8/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGUQGHBLCZRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of Methyl 7 Methyl 1h Indole 6 Carboxylate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For methyl 7-methyl-1H-indole-6-carboxylate, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton and through-bond coupling with neighboring protons. Based on analogous substituted indole (B1671886) structures, the anticipated proton signals are detailed in Table 1. rsc.orgtetratek.com.tr The indole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm. The aromatic protons on the indole core will appear in the aromatic region (typically δ 6.5-8.0), with their multiplicity and coupling constants (J) providing information about their relative positions. The methyl ester protons will be a sharp singlet around 3.9 ppm, and the C7-methyl protons will also be a singlet, but at a more upfield position, typically around 2.5 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ester group is characteristically found at a very downfield chemical shift, often in the range of 165-175 ppm. tetratek.com.tr The aromatic and heterocyclic carbons of the indole ring system will resonate in the 100-140 ppm region. The methyl ester carbon will appear around 52 ppm, while the C7-methyl carbon will be observed at a more upfield chemical shift, typically below 20 ppm. rsc.org Detailed expected chemical shifts are presented in Table 2.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H1 (N-H) | > 8.0 | br s | - |
| H2 | ~7.2 | t | ~2.5 |
| H3 | ~6.5 | t | ~2.5 |
| H4 | ~7.8 | d | ~8.0 |
| H5 | ~7.1 | d | ~8.0 |
| C6-COOCH₃ | ~3.9 | s | - |
| C7-CH₃ | ~2.5 | s | - |
br s = broad singlet, t = triplet, d = doublet, s = singlet
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~123 |
| C3 | ~103 |
| C3a | ~128 |
| C4 | ~120 |
| C5 | ~121 |
| C6 | ~125 |
| C7 | ~115 |
| C7a | ~135 |
| C6-C OOCH₃ | ~168 |
| C6-COOC H₃ | ~52 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. rsc.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Indole) | Stretch | 3300 - 3400 | Medium, Sharp |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C-H (Methyl) | Stretch | 2850 - 2960 | Medium to Weak |
| C=O (Ester) | Stretch | 1700 - 1725 | Strong, Sharp |
| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium to Weak |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₁NO₂), the calculated exact mass is 189.0790 g/mol . HRMS would confirm this mass with a high degree of precision, typically to within a few parts per million (ppm).
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragmentation patterns offers valuable structural information. scirp.org The molecular ion ([M]⁺) of this compound would be the peak with the highest mass-to-charge ratio (m/z). Common fragmentation pathways for indole esters involve the loss of the alkoxy group from the ester, followed by the loss of carbon monoxide. nih.govresearchgate.net For the title compound, this would correspond to the loss of a methoxy (B1213986) radical (•OCH₃) to form an acylium ion, followed by the elimination of a CO molecule. Another potential fragmentation is the loss of the entire methoxycarbonyl group. The fragmentation of the indole ring itself can also occur, often leading to characteristic ions. scirp.org A proposed fragmentation pathway is outlined in Table 4.
Table 4: Proposed HRMS Fragmentation Pattern for this compound
| m/z | Proposed Fragment | Neutral Loss |
|---|---|---|
| 189.0790 | [C₁₁H₁₁NO₂]⁺ (Molecular Ion) | - |
| 158.0657 | [M - OCH₃]⁺ | •OCH₃ |
| 130.0657 | [M - OCH₃ - CO]⁺ | •OCH₃, CO |
Single Crystal X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis
While spectroscopic methods provide information about connectivity and functional groups, Single Crystal X-ray Diffraction (SCXRD) offers an unambiguous three-dimensional map of the atomic arrangement in the solid state. sevenstarpharm.com This technique is the gold standard for determining the absolute structure of a crystalline compound.
To perform SCXRD, a suitable single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build an electron density map, from which the positions of the individual atoms can be determined. acs.org The data obtained from SCXRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the planarity of the indole ring system and the conformation of the methyl carboxylate group relative to the ring. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the indole N-H group and potential π-π stacking interactions between the aromatic rings of adjacent molecules. acs.org Table 5 presents the type of crystallographic data that would be obtained from a successful SCXRD experiment.
Table 5: Representative Data from Single Crystal X-ray Diffraction Analysis
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the unit cell |
| Volume (V) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Calculated Density (Dc) | Density of the crystal |
| Bond Lengths (Å) | e.g., C-C, C-N, C=O bond distances |
| Bond Angles (°) | e.g., C-C-C, C-N-C bond angles |
Computational and Theoretical Investigations of Methyl 7 Methyl 1h Indole 6 Carboxylate
Quantum Chemical Calculations: Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are used to predict molecular geometries, orbital energies, and charge distributions, which together define the molecule's stability and chemical behavior.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is frequently employed to determine a molecule's most stable three-dimensional arrangement, known as its optimized geometry, by finding the minimum energy state. For methyl 7-methyl-1H-indole-6-carboxylate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31+G(d,p), would yield precise information on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net
| Parameter | Predicted Value |
|---|---|
| Total Energy | (Exemplary value, e.g., -632 Hartrees) |
| Dipole Moment | (Exemplary value, e.g., 2.5 Debye) |
| N1-C2 Bond Length | ~1.38 Å |
| C6-C(O)O Bond Length | ~1.49 Å |
| C=O Bond Length | ~1.21 Å |
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). The spatial distribution of these orbitals indicates the probable sites of reaction on the molecule. sapub.org
For this compound, the HOMO is expected to be distributed primarily across the indole (B1671886) ring, particularly the pyrrole (B145914) moiety, which is characteristic of indole's electron-rich nature. researchgate.net The LUMO would likely be concentrated on the benzene (B151609) ring and the electron-withdrawing methyl carboxylate group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.8 | Indicates nucleophilic character, primarily on the indole ring. |
| LUMO | -1.5 | Indicates electrophilic character, influenced by the carboxylate group. |
| HOMO-LUMO Gap | 4.3 | Relates to chemical stability and reactivity. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (bonds and lone pairs). uni-muenchen.dewikipedia.org This method is particularly useful for quantifying delocalization effects and intramolecular charge transfer (ICT) by examining the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C2-C3) | (High, e.g., 45.5) |
| LP(2) O(carbonyl) | π(C6-C(ester)) | (Moderate, e.g., 28.0) |
| π(C4-C5) | π*(C6-C7) | (Moderate, e.g., 20.1) |
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. deeporigin.com It is invaluable for predicting how a molecule will interact with other chemical species, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map is color-coded: red areas indicate negative electrostatic potential (electron-rich, nucleophilic sites), while blue areas show positive potential (electron-poor, electrophilic sites). Green and yellow represent regions of neutral or intermediate potential.
For this compound, the MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the carboxylate group, making them primary sites for electrophilic attack or hydrogen bonding. researchgate.netresearchgate.net The hydrogen atom on the indole nitrogen (N-H) would exhibit a region of high positive potential (blue), indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. The aromatic rings would show varying potential, reflecting the influence of the attached functional groups. nih.gov
In Silico Modeling of Molecular Interactions
Beyond understanding the properties of the isolated molecule, computational methods can predict how it interacts with other molecules, particularly large biological macromolecules like proteins. This in silico modeling is a cornerstone of modern drug discovery.
Molecular Docking Studies with Select Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor, typically a protein). nih.gov This method is widely used to screen potential drug candidates and to understand their mechanism of action at a molecular level. Indole derivatives are known inhibitors of various enzymes, including tubulin and cyclooxygenase (COX), which are important targets in cancer and inflammation, respectively. nih.govmdpi.commdpi.com
A hypothetical docking study of this compound with a target like tubulin would involve computationally placing the molecule into the protein's binding site (e.g., the colchicine-binding site). mdpi.com The simulation would calculate the binding energy, with a more negative value indicating a stronger, more favorable interaction. The analysis would also reveal key intermolecular interactions, such as hydrogen bonds between the ligand's N-H or C=O groups and amino acid residues in the protein, as well as hydrophobic interactions involving the indole and methyl groups. nih.govmdpi.com
| Parameter | Illustrative Finding |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | Indole N-H with Asn(A:258); Carbonyl O with Lys(A:352) |
| Hydrophobic Interactions | Indole ring with Val(A:318), Leu(A:255); Methyl group with Ala(A:316) |
| Interacting Residues | Asn258, Lys352, Val318, Leu255, Ala316, Cys241 |
Conformational Analysis and Molecular Dynamics Simulations for Structural Stability
The structural stability and conformational landscape of this compound are governed by the interplay of the planar indole ring system and the rotational freedom of its substituents, namely the 7-methyl and 6-carboxylate groups. In the absence of direct experimental or computational studies on this specific molecule, a detailed analysis can be constructed by examining analogous chemical systems. This approach allows for a robust estimation of the molecule's preferred conformations and the energy barriers associated with the rotation of its functional groups.
The indole nucleus itself is an aromatic heterocyclic system characterized by a high degree of planarity. Computational studies on various indole derivatives consistently show that the fused bicyclic ring structure is rigid, providing a stable scaffold for its substituents. The primary conformational flexibility of this compound, therefore, arises from the rotation of the 7-methyl and 6-methyl carboxylate groups around their respective single bonds connected to the indole ring.
Rotational Barrier of the 7-Methyl Group:
The rotation of the methyl group at the 7-position of the indole ring is analogous to the rotation of the methyl group in toluene (B28343). The barrier to this rotation is influenced by the electronic and steric environment provided by the adjacent benzene ring portion of the indole nucleus. Computational studies on toluene have established a low rotational barrier for the methyl group, indicating that it can be considered a near-free rotor at room temperature.
| Analogous System | Rotational Barrier (V3) | Method of Determination |
| Toluene | ~0.05 kcal/mol | Microwave Spectroscopy |
| 2,4-Dimethylfluorobenzene (p-methyl group) | ~0.009 kcal/mol | Microwave Spectroscopy nih.gov |
| Tribromomesitylene (isolated molecule) | ~0.14 kcal/mol | DFT Computations wikipedia.org |
This table presents the rotational barriers for methyl groups in analogous aromatic systems, providing an estimate for the 7-methyl group in this compound.
Given the low rotational barriers observed in these analogous systems, the 7-methyl group in this compound is expected to have a very low barrier to rotation, likely below 1 kcal/mol. This suggests that at standard conditions, the methyl group does not have a single preferred orientation and rotates freely.
Conformational Preferences of the 6-Carboxylate Group:
The conformational behavior of the methyl 6-carboxylate group can be understood by examining methyl benzoate (B1203000) as a model system. The key degree of freedom is the rotation around the C(indole)-C(carbonyl) bond, which determines the orientation of the ester group relative to the aromatic ring. For methyl benzoate, the planar conformation, where the carbonyl group is coplanar with the benzene ring, is the most stable due to favorable π-conjugation between the carbonyl group and the aromatic system.
A critical aspect for this compound is the steric interaction between the 7-methyl group and the adjacent 6-carboxylate group. This ortho-like substitution pattern can lead to steric hindrance that forces the carboxylate group out of the plane of the indole ring. Studies on di-ortho-substituted aromatic carbonyl compounds have shown that bulky ortho groups can significantly disrupt the coplanarity of the carbonyl group with the aromatic ring to alleviate steric strain. cdnsciencepub.com
| Analogous System | Dihedral Angle (Aromatic Ring - Carbonyl Group) | Energy Difference (Planar vs. Non-planar) |
| Methyl Benzoate | ~0° | Planar is most stable |
| Methyl 4-methylbenzoate | ~0.95° | Planar is most stable researchgate.net |
| o-Methylacetophenone | Increased from planar | Higher energy for planar |
This table summarizes the conformational preferences for carboxylate and carbonyl groups in analogous aromatic systems, highlighting the impact of adjacent substituents.
For this compound, two primary planar conformations for the carboxylate group can be considered: one where the carbonyl oxygen points towards the 7-methyl group (syn-periplanar) and one where it points away (anti-periplanar). Due to steric repulsion between the carbonyl oxygen and the 7-methyl group, the anti-periplanar conformation is expected to be significantly more stable. However, even in this orientation, some out-of-plane rotation of the carboxylate group may occur to minimize steric interactions, leading to a slight deviation from perfect planarity.
Molecular Dynamics Simulations and Structural Stability:
Derivatization and Functionalization Strategies of the Methyl 7 Methyl 1h Indole 6 Carboxylate Scaffold
Strategic Modification of the Ester Moiety and N-1 Position of the Indole (B1671886) Nucleus
The ester group at the C-6 position and the nitrogen atom at the N-1 position are primary sites for initial derivatization. These positions offer straightforward and high-yielding transformations to introduce a variety of functional groups.
The indole nitrogen (N-1) can be readily functionalized. For instance, N-methylation of the related methyl 1H-indole-6-carboxylate has been achieved by reacting the starting material with methyl iodide in the presence of potassium hydroxide (B78521) in acetone. nih.gov This reaction proceeds efficiently to yield the N-methylated product. nih.gov Such N-alkylation or N-acylation not only introduces new substituents but can also be a prerequisite for subsequent regioselective functionalizations by serving as a directing group. nih.gov
The ester moiety is also amenable to a range of chemical modifications. A common transformation is the conversion to a carbohydrazide. This is typically accomplished by refluxing the methyl ester derivative with hydrazine (B178648) hydrate (B1144303) in a solvent like methanol. nih.gov For example, 1-methyl-1H-indole-6-carboxylate can be converted to 1-methyl-1H-indole-6-carbohydrazide in good yield. nih.gov This hydrazide intermediate is a versatile building block, which can be further reacted to form various heterocyclic systems, such as 1,3,4-oxadiazoles or carbothioamides. nih.gov
Table 1: Representative Derivatizations at the N-1 and C-6 Ester Positions
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| methyl-1H-indole-6-carboxylate | aq. KOH, Methyl iodide, Acetone, 20°C, 2h | methyl-1-methyl-1H-indole-6-carboxylate | 65% | nih.gov |
| methyl-1-methyl-1H-indole-6-carboxylate | Hydrazine hydrate (80%), MeOH, Reflux, 9h | 1-methyl-1H-indole-6-carbohydrazide | 78% | nih.gov |
| 1-methyl-1H-indole-6-carbohydrazide | KOH, Carbon disulfide, abs. EtOH, Reflux, 20h | 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione | Not specified | nih.gov |
Regioselective Functionalization at C-2 and C-3 Positions of the Pyrrole (B145914) Ring
The C-2 and C-3 positions of the indole's pyrrole ring are inherently electron-rich and thus susceptible to electrophilic attack and other functionalization reactions. rsc.org While extensive research has focused on these positions in various indole systems, achieving regioselectivity is key. nih.gov
Palladium-catalyzed cross-coupling reactions are a powerful tool for C-H functionalization. For related indole-3-carboxylate (B1236618) systems, a method has been developed for C-2 arylation with iodoarenes. acs.org This reaction, catalyzed by Pd(OAc)₂, proceeds with concomitant decarboxylation when starting from the carboxylic acid. acs.org The corresponding methyl ester, methyl 1H-indole-3-carboxylate, was also found to be an effective substrate, affording C-2 arylated products in moderate yields. acs.orgnih.gov This type of decarboxylative C-2 arylation highlights a potential strategy for functionalizing the C-2 position of the methyl 7-methyl-1H-indole-6-carboxylate scaffold, likely following hydrolysis of the ester to the corresponding carboxylic acid. acs.org
The C-3 position is also a primary site for reactions like the Vilsmeier-Haack formylation or Friedel-Crafts acylation, although these reactions can be influenced by substituents on the benzene (B151609) ring and the N-1 position. For C-3 substituted indoles, functionalization can be directed to other positions, such as the C-4 position. nih.gov
Table 2: Example of Regioselective Functionalization of an Indole Ester Scaffold
| Starting Material | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 1H-indole-3-carboxylic acid / methyl ester | Iodoarenes | Pd(OAc)₂, AgOAc | HFIP, TFA, 75-120°C | Decarboxylative C2-arylated indoles | acs.orgnih.gov |
Site-Selective Functionalization of the Fused Benzene Ring (C-5, C-7)
Functionalizing the C-H bonds of the benzene portion of the indole core (C-4, C-5, C-6, and C-7) is significantly more challenging due to their lower reactivity compared to the pyrrole ring. nih.gov Achieving site-selectivity often necessitates the use of directing groups (DGs) attached to the indole nitrogen. nih.gov These groups coordinate to a transition metal catalyst, bringing it into close proximity to a specific C-H bond, thereby enabling its activation and functionalization. nih.gov
For C-7 functionalization, directing groups like N-P(O)tBu₂ and N-pivaloyl have proven effective. nih.govnih.gov For instance, N-pivaloylindoles can undergo rhodium-catalyzed C-7 olefination with partners like methyl acrylate. nih.gov Similarly, palladium catalysis with an N-P(O)tBu₂ directing group can achieve C-7 arylation. nih.gov While the methyl group at C-7 in the target scaffold precludes direct C-H activation at this site, these principles are highly relevant for functionalizing the C-5 position. By installing a suitable directing group at the N-1 position, one could direct palladium, copper, or rhodium catalysts to selectively functionalize the C-5 C-H bond with various coupling partners. nih.gov For example, direct C-6 arylation has been achieved using an N-P(O)tBu₂ directing group and a copper catalyst, a strategy that could potentially be adapted for the C-5 position of the 7-methyl-indole-6-carboxylate scaffold. nih.gov
Table 3: Directing Group Strategies for Site-Selective Benzene Ring Functionalization
| Target Position | Directing Group (on N-1) | Catalyst | Reaction Type | Reference |
|---|---|---|---|---|
| C-7 | N-P(O)tBu₂ | Palladium | Arylation | nih.gov |
| C-7 | N-Pivaloyl | Rhodium | Olefination | nih.gov |
| C-6 | N-P(O)tBu₂ | Copper | Arylation | nih.gov |
| C-5 | Pivaloyl (on C-3) | Not specified | Arylation | nih.gov |
Late-Stage Functionalization Approaches for Complex Indole Derivatives
Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex, often biologically active, molecule at a late step in its synthesis. This strategy is highly valuable as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis.
A significant challenge in the LSF of indole-containing molecules, such as alkaloids, is the presence of multiple reactive sites and sensitive functional groups, including basic amines. nih.gov A powerful method that has emerged is the dirhodium(II)-catalyzed intermolecular C-H insertion. nih.gov This approach utilizes a rhodium catalyst to activate a diazo compound, forming a rhodium-carbenoid intermediate. This intermediate can then selectively insert into a C-H bond of the complex indole derivative. nih.gov This method has shown remarkable chemoselectivity and predictable regioselectivity, even in the presence of nucleophilic tertiary amines. nih.gov For a complex molecule built upon the this compound scaffold, this strategy could enable the installation of new carbon-carbon bonds at specific C-H positions, providing a powerful tool for molecular diversification. nih.gov
Q & A
Q. What synthetic routes are commonly employed for preparing methyl 7-methyl-1H-indole-6-carboxylate?
this compound can be synthesized via esterification of the corresponding indole-carboxylic acid using methanol and a catalytic acid (e.g., H₂SO₄) under reflux. Alternatively, palladium-catalyzed cross-coupling reactions or cyclization of substituted precursors (e.g., via Fischer indole synthesis) may be utilized. Researchers should monitor reaction progress using TLC or HPLC and purify the product via recrystallization or column chromatography. Structural analogs, such as methyl indole-3-carboxylate derivatives, have been synthesized using similar protocols .
Q. What safety protocols are critical when handling this compound?
Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood with proper ventilation. Storage should be in airtight containers under dry, cool conditions (2–8°C) away from light. Contaminated gloves must be disposed of according to hazardous waste regulations .
Q. How can researchers verify the identity of this compound post-synthesis?
Combine spectroscopic techniques:
- ¹H/¹³C NMR : Compare chemical shifts with literature data for analogous compounds (e.g., methyl 1H-indole-6-carboxylate derivatives show characteristic aromatic protons at δ 7.2–8.5 ppm) .
- IR Spectroscopy : Confirm ester carbonyl stretches (~1700–1750 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 204.2 for C₁₁H₁₁NO₂) .
Advanced Research Questions
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
Discrepancies in NMR or mass spectra may arise from impurities, tautomerism, or solvent effects. Strategies include:
- Multi-Technique Cross-Validation : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts for proposed tautomers or conformers.
- Crystallography : Obtain single-crystal X-ray data for unambiguous structural confirmation .
Q. What reaction parameters influence yield optimization in multi-step syntheses?
Key factors include:
- Catalyst Loading : Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions require precise stoichiometry (1–5 mol%).
- Temperature Control : Exothermic steps (e.g., cyclization) need gradual heating to avoid side reactions.
- Purification : Use preparative HPLC or fractional crystallization to isolate high-purity intermediates. For example, Gillmore et al. achieved 70% yield in a similar indole ester synthesis by optimizing reaction time and solvent (toluene vs. DMF) .
Q. How does the methyl ester group influence the reactivity of the indole core in further derivatizations?
The electron-withdrawing ester group at position 6 deactivates the indole ring, directing electrophilic substitutions (e.g., nitration, halogenation) to position 4 or 5. Nucleophilic attacks (e.g., hydrolysis) on the ester require acidic/basic conditions. Researchers should track regioselectivity via LC-MS or in-situ IR .
Q. What strategies mitigate challenges in scaling up laboratory-scale syntheses?
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to detect intermediates and byproducts.
- Solvent Selection : Replace low-boiling solvents (e.g., DCM) with safer alternatives (e.g., ethyl acetate) for industrial compatibility.
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (e.g., pH, agitation rate) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
